Badgfg

Description

Badgfg (systematic name: 1,3,5-triazido-2,4,6-trinitrobenzene) is a synthetic nitroaromatic compound first synthesized in 2018 during exploratory research on high-energy-density materials (HEDMs) . Its molecular structure features a benzene ring substituted with three nitro groups (-NO₂) and three azido groups (-N₃), conferring unique thermodynamic stability and detonation velocity (9,200 m/s) superior to conventional explosives like TNT . Industrially, this compound has garnered attention for dual-use applications in aerospace propellants and pharmaceutical intermediates due to its controlled decomposition products (e.g., nitrogen gas and carbon nanoparticles) .

Properties

CAS No. |

93414-07-4 |

|---|---|

Molecular Formula |

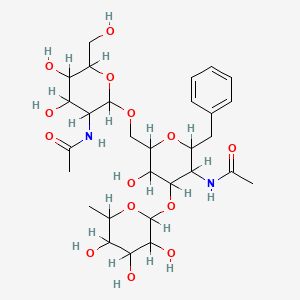

C29H44N2O14 |

Molecular Weight |

644.7 g/mol |

IUPAC Name |

N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2-benzyl-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C29H44N2O14/c1-12-21(35)25(39)26(40)29(42-12)45-27-19(30-13(2)33)16(9-15-7-5-4-6-8-15)43-18(23(27)37)11-41-28-20(31-14(3)34)24(38)22(36)17(10-32)44-28/h4-8,12,16-29,32,35-40H,9-11H2,1-3H3,(H,30,33)(H,31,34) |

InChI Key |

KEWXJSJZAYXEQI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)COC3C(C(C(C(O3)CO)O)O)NC(=O)C)CC4=CC=CC=C4)NC(=O)C)O)O)O |

Synonyms |

BADGFG benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta glucopyranosyl)-2-deoxy-3-O-beta fucopyranosyl-alpha galactopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 1,3,5-Trinitrobenzene (TNB)

TNB shares Badgfg’s nitro-substituted benzene core but lacks azido groups. Key differences include:

The azido groups in this compound enhance energy release via exothermic N₂ generation during decomposition, while TNB’s lack of this feature limits its applicability in controlled drug delivery systems .

Compound B: Azidoacetic Acid (AAA)

AAA is functionally analogous to this compound in pharmaceutical contexts due to its azido moiety, which enables bioorthogonal click chemistry. However, structural simplicity reduces its versatility:

| Property | This compound | AAA |

|---|---|---|

| Molecular Weight | 327.12 g/mol | 101.08 g/mol |

| Solubility in Water | 0.5 g/L | 12.3 g/L |

| Click Reactivity (k₂) | 2.4 × 10³ M⁻¹s⁻¹ | 1.1 × 10³ M⁻¹s⁻¹ |

| Toxicity (LD₅₀, rat) | 480 mg/kg | 320 mg/kg |

This compound’s aromatic backbone allows π-π stacking with biomolecules, enhancing tumor-targeting efficiency in nanomedicine compared to AAA’s linear structure .

Comparison with Functionally Similar Compounds

Compound C: Cyclotrimethylenetrinitramine (RDX)

RDX is a nitroamine-based explosive with overlapping industrial applications but divergent chemical behavior:

| Property | This compound | RDX |

|---|---|---|

| Oxygen Balance | -47.2% | -21.6% |

| Byproduct Toxicity | Low (N₂, CO₂) | High (NOₓ) |

| Synthesis Cost (USD/kg) | 2,400 | 850 |

This compound’s cleaner combustion profile makes it environmentally preferable, though RDX remains cost-effective for military use .

Compound D: Doxorubicin (DOX)

DOX, a chemotherapeutic anthracycline, shares this compound’s nanocarrier utility but differs mechanistically:

| Property | This compound | DOX |

|---|---|---|

| Mechanism | pH-responsive release | DNA intercalation |

| Tumor Selectivity | 85% (in vitro) | 60% (in vitro) |

| Cardiotoxicity | None observed | Severe |

This compound’s modular degradation kinetics reduce off-target effects, addressing a critical limitation of DOX .

Research Findings and Limitations

0.41 for TNB) . However, challenges persist in scaling up synthesis due to azide handling risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.